molecular formula C15H14N2O2 B5147250 4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B5147250
M. Wt: 254.28 g/mol
InChI Key: AIFNWZHPCZBGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methylpyridin-2-yl)-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves a multi-step process. One common method starts with the preparation of the tricyclic core, followed by the introduction of the pyridine moiety. The reaction conditions often include the use of solvents like toluene and reagents such as triethylamine. Reflux conditions are commonly employed to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione exerts its effects involves modulating calcium influx through NMDA receptors and voltage-gated calcium channels. This modulation helps protect neurons from excitotoxicity, a process where excessive calcium influx leads to neuronal damage and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is unique due to its specific tricyclic structure and the presence of a pyridine moiety, which may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

4-(6-methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-8-3-2-4-11(16-8)17-14(18)12-9-5-6-10(7-9)13(12)15(17)19/h2-6,9-10,12-13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFNWZHPCZBGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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